molecular formula C10H10N4 B15311852 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile

2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile

Cat. No.: B15311852
M. Wt: 186.21 g/mol
InChI Key: HZYKSBWCHOGYRV-UHFFFAOYSA-N
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Description

2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzylamine with a suitable nitrile compound under acidic or basic conditions. The reaction conditions may vary, but typically involve heating the reactants in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzimidazole derivatives .

Scientific Research Applications

2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)benzimidazole
  • 2-(aminomethyl)-1H-benzimidazole-1-acetic acid
  • 2-(aminomethyl)-1H-benzimidazole-1-ethanol

Uniqueness

2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-[2-(aminomethyl)benzimidazol-1-yl]acetonitrile

InChI

InChI=1S/C10H10N4/c11-5-6-14-9-4-2-1-3-8(9)13-10(14)7-12/h1-4H,6-7,12H2

InChI Key

HZYKSBWCHOGYRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC#N)CN

Origin of Product

United States

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